2,6-Dichloro-5-fluoronicotinic acid

Overview

Description

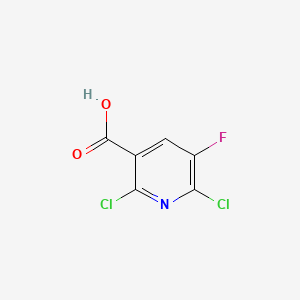

2,6-Dichloro-5-fluoronicotinic acid (CAS: 82671-06-5) is a halogenated pyridine derivative with the molecular formula C₆H₂Cl₂FNO₂. It features chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and a carboxylic acid group at position 3. This compound is a white to yellow crystalline powder with a melting point of 152–155°C and a boiling point of ~247°C (estimate) . It is primarily used as a key intermediate in synthesizing pharmaceuticals, such as the KRAS G12C inhibitor sotorasib (AMG 510), approved by the FDA in 2021 . Its synthesis involves chlorination and hydrolysis steps, with modern methods achieving yields up to 85% .

Preparation Methods

Preparation via Chlorination of 2,6-Dihydroxy-5-fluoronicotinic Derivatives

Process Overview

This method involves converting methyl 2,6-dihydroxy-5-fluoronicotinate into 2,6-dichloro-5-fluoronicotinoyl chloride using phosphorus oxychloride (POCl₃) in the presence of a lithium reagent (lithium chloride), followed by hydrolysis to yield 2,6-dichloro-5-fluoronicotinic acid.

Detailed Procedure

- Starting Material: Methyl 2,6-dihydroxy-5-fluoronicotinate.

- Reagents: Phosphorus oxychloride (POCl₃), lithium chloride.

- Conditions: The mixture is sealed in tubes and heated at 152–158 °C for 25 hours.

- Workup: After cooling, methylene chloride is added, the mixture filtered, and the filtrate concentrated under vacuum. The intermediate acid chloride is purified by short path vacuum distillation.

- Hydrolysis: The acid chloride is slurried in warm water, neutralized with sodium hydroxide to pH 10, extracted with methylene chloride, then acidified with hydrochloric acid to precipitate the acid.

- Yield and Purity: The final this compound is obtained in 71% yield with 99.4% purity by HPLC. Melting point matches literature values (approx. 154.6–154.9 °C).

Advantages

- Uses inexpensive starting materials.

- Fewer synthetic steps compared to older methods.

- Avoids phosphorus pentachloride, reducing overchlorination risks.

- Milder hydrolysis conditions protect sensitive functionalities.

Summary Table

| Step | Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Chlorination with POCl₃ + LiCl | 152–158 °C, 25 h | 85 (acid chloride) | 88.3% (VPC) | Vacuum distillation purification |

| Hydrolysis to acid | pH adjustment, acidification | 71 | 99.4% | Precipitation and washing |

Source: US Patent US5204478A (1989)

Hydrolysis of 2,6-Dichloro-5-fluoro-3-cyanopyridine

Process Overview

This industrially scalable method hydrolyzes 2,6-dichloro-5-fluoro-3-cyanopyridine to this compound using concentrated sulfuric acid under controlled temperature and acid concentration conditions.

Detailed Procedure

- Starting Material: 2,6-Dichloro-5-fluoro-3-cyanopyridine.

- Reagents: Concentrated sulfuric acid (90–99% by weight), water.

- Conditions:

- Dissolve nitrile in sulfuric acid at 70–90 °C, hydrolyze to carboxamide at 70–100 °C.

- Cool to 10–65 °C.

- Gradually add water to adjust sulfuric acid concentration to 55–75%, controlling temperature carefully during water addition.

- Complete hydrolysis at 70–110 °C.

- Isolation: After hydrolysis, the product is cooled, filtered, washed, and dried.

- Yield and Purity: Approximately 75% overall yield with low decomposition (0.9% by weight). Purity after recrystallization reaches 99.5%.

Advantages

- Suitable for large-scale industrial production.

- Good yield and purity.

- Economically advantageous with relatively simple apparatus.

- Controlled hydrolysis minimizes decomposition.

Summary Table

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Hydrolysis in H₂SO₄ | 70–100 °C, controlled water addition | 75 | ~99.5 | Industrial scale, low decomposition |

| Reprecipitation purification | pH adjustment with HCl | 97.2 | 99.5 | Improves purity and particle size |

Source: European Patent EP0655998B1 (1999)

Synthesis via Hydrolysis to 2,6-Dichloro-5-fluoronicotinamide Intermediate

Process Overview

This route synthesizes 2,6-dichloro-5-fluoronicotinamide from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile by sulfuric acid hydrolysis, which can be further converted to the acid.

Detailed Procedure

- Starting Material: 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile.

- Reagents: Concentrated sulfuric acid.

- Conditions: Heated at 62 °C for 1 hour.

- Workup: Reaction mixture cooled, poured into ice water, extracted with ethyl acetate, washed, dried.

- Yield and Purity: High yield (99.5%) of 2,6-dichloro-5-fluoronicotinamide with pale yellow solid obtained.

Notes

- This intermediate can be further hydrolyzed to the acid.

- The method is relatively straightforward and efficient for the amide intermediate.

Source: ChemicalBook synthesis data (2018)

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Temperature Range (°C) | Yield (%) | Purity (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|---|

| Chlorination of dihydroxy ester | Methyl 2,6-dihydroxy-5-fluoronicotinate | POCl₃, LiCl | 152–158 | 71 | 99.4 | Lab to pilot | Avoids PCl₅, mild hydrolysis |

| Hydrolysis of 3-cyanopyridine | 2,6-Dichloro-5-fluoro-3-cyanopyridine | Concentrated H₂SO₄, water | 70–110 | 75 | 99.5 | Industrial | Controlled acid concentration, scalable |

| Hydrolysis to amide intermediate | 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | Concentrated H₂SO₄ | 62 | 99.5 (amide) | - | Lab scale | Intermediate step, high amide yield |

Research Findings and Notes

The chlorination method using phosphorus oxychloride and lithium chloride is notable for its high selectivity and avoidance of overchlorination, which is a common problem with phosphorus pentachloride. This method also benefits from milder hydrolysis conditions, preserving sensitive groups and improving overall yield and purity.

The hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine in concentrated sulfuric acid is a robust industrial process. The key to success is the careful control of temperature and acid concentration during water addition to prevent decomposition and ensure high purity. This method is well-documented for its scalability and economic viability.

The synthesis of the amide intermediate provides a high-yielding route to 2,6-dichloro-5-fluoronicotinamide, which can be further converted to the acid. This route is useful when the amide is a desired intermediate or product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-5-fluoronicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to form carboxylic acids.

Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions:

Phosphorus Oxychloride: Used in the initial chlorination step.

Sulfuric Acid: Employed in the saponification process.

Lithium Reagents: Utilized for the conversion of esters to chlorides

Major Products: The primary product of these reactions is this compound itself, which serves as an intermediate for further chemical transformations .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Agents:

2,6-Dichloro-5-fluoronicotinic acid is notably utilized as a key intermediate in the synthesis of naphthyridine derivatives, which exhibit antibacterial properties. Several patents highlight its role in producing compounds that target bacterial infections effectively. For example, it has been used in the synthesis of naphthyridine antibacterial agents as disclosed in multiple European and U.S. patents (e.g., EP 0132,845; US 4,840,954) .

Anticancer Compounds:

The compound has also been investigated for its potential in developing anticancer drugs. Research indicates that derivatives of this compound can be transformed into various bioactive molecules, including those targeting specific cancer pathways. A notable example is its conversion into a primary amide and subsequently into urea derivatives that show promise as anticancer agents .

Case Studies

Several studies illustrate the practical applications of this compound in drug development:

Case Study 1: Synthesis of Naphthyridine Antibiotics

A study detailed the use of this compound as a precursor for synthesizing naphthyridine antibiotics. The process involved multiple steps starting from this compound to yield effective antibacterial agents against resistant strains .

Case Study 2: Development of Anticancer Agents

In another investigation, researchers transformed this compound into a series of derivatives aimed at inhibiting specific cancer pathways. The study demonstrated the efficacy of these compounds in preclinical models .

Market Insights

The market for this compound is expanding due to its applications in drug synthesis. According to recent market analysis reports, there is a growing demand for this compound among pharmaceutical companies focusing on developing novel therapeutics .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoronicotinic acid primarily involves its role as an intermediate in the synthesis of antibiotics. These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the antibiotics prevent bacterial cell division and growth .

Comparison with Similar Compounds

The structural and functional differences between 2,6-dichloro-5-fluoronicotinic acid and analogous compounds significantly influence their reactivity, synthesis, and applications. Below is a detailed comparison:

Structural and Functional Differences

| Compound Name | Substituents (Positions) | Key Functional Groups |

|---|---|---|

| This compound | Cl (2,6), F (5) | Carboxylic acid (3) |

| 2,6-Dichloro-5-fluoronicotinoyl chloride | Cl (2,6), F (5) | Acyl chloride (3) |

| Methyl 2,6-dichloro-5-fluoronicotinate | Cl (2,6), F (5) | Methyl ester (3) |

| 2,6-Dichloro-4-methylnicotinic acid | Cl (2,6), CH₃ (4) | Carboxylic acid (3) |

| 2,6-Dichloro-3-cyanopyridine (DCFN nitrile) | Cl (2,6), CN (3) | Nitrile (3) |

Physical Properties

Key Research Findings

Fluorine Substitution: The fluorine atom at position 5 enhances metabolic stability and binding affinity in drug candidates compared to non-fluorinated analogs .

Chlorine Positioning : Chlorine at positions 2 and 6 increases steric hindrance, directing reactions to the carboxylic acid group at position 3 .

Synthetic Efficiency : Modern methods using lithium salts (e.g., Li₃PO₄) avoid overchlorination, improving yields to >85% , whereas older methods required extensive purification .

Derivative Utility : The acyl chloride form is critical for rapid amide couplings in drug synthesis, as seen in sotorasib’s multi-step pathway .

Biological Activity

2,6-Dichloro-5-fluoronicotinic acid (DCFNA) is a halogenated heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure:

- Molecular Formula: CHClFNO

- Molecular Weight: 209.99 g/mol

- Melting Point: 152-155 °C

- Density: 1.7 g/cm³

Synthesis:

DCFNA can be synthesized through various methods, including:

- The conversion of 2,6-dihydroxy-5-fluoronicotinate using phosphorus oxychloride in the presence of lithium reagents .

- A practical synthesis method involves selective monodechlorination of DCFNA to yield nicotinic acid derivatives .

Antibacterial Properties

DCFNA serves as a precursor in the synthesis of naphthyridine antibacterial agents. Research indicates that compounds derived from DCFNA exhibit significant antibacterial activity against various pathogens. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyridine ring enhance antibacterial efficacy .

Modulation of Protein-Protein Interactions

DCFNA has been identified as a useful reagent for studying protein-protein interactions. It aids in understanding mechanisms involved in amyloid assembly, which is crucial for diseases such as Alzheimer's . This modulation can influence cellular processes by altering signaling pathways associated with protein aggregation.

Inhibition of Enzymatic Activity

Studies have shown that DCFNA can inhibit certain enzymes, contributing to its potential as a therapeutic agent. For instance, it has been utilized to inhibit enzymes involved in bacterial resistance mechanisms, thereby enhancing the effectiveness of existing antibiotics .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Organic Chemistry demonstrated that derivatives of DCFNA displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The SAR analysis indicated that modifications at the 3-position of the pyridine ring significantly increased antibacterial potency.

| Compound | Activity Against MRSA (MIC µg/mL) |

|---|---|

| DCFNA | 8 |

| Naphthyridine Derivative | 4 |

| Unmodified Nicotinic Acid | 32 |

Case Study 2: Amyloid Assembly Modulation

Research conducted on the effects of DCFNA on amyloid beta aggregation revealed that it could significantly reduce fibril formation in vitro. This finding suggests its potential role in developing therapeutics for neurodegenerative diseases.

| Treatment | Fibril Formation (% reduction) |

|---|---|

| Control | 0 |

| DCFNA (10 µM) | 45 |

| DCFNA (50 µM) | 70 |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2,6-dichloro-5-fluoronicotinic acid derivatives for pharmaceutical intermediates?

The synthesis typically begins with converting this compound to its acyl chloride using oxalyl chloride in dichloromethane (DCM). This intermediate is then amidated with ammonium hydroxide to form nicotinamide derivatives. Subsequent cyclization with potassium hexamethyldisilazane generates a pyrido[2,3-d]pyrimidine core, which undergoes chlorination and selective amination. Advanced steps may include Suzuki–Miyaura cross-coupling for fluorophenol moiety attachment .

Q. How can researchers characterize the purity and structural identity of this compound?

Standard methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns and fluorine presence.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (209.00 g/mol) and isotopic patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%) .

Q. What solvents and reaction conditions are optimal for amidation of this compound?

Acyl chloride formation requires anhydrous DCM and oxalyl chloride at 0–25°C for 16 hours. Amidation is best performed in dioxane at 0°C for 30 minutes to minimize side reactions. Yields (~50%) can be improved by controlling stoichiometry and avoiding moisture .

Advanced Research Questions

Q. How can competing side reactions during Suzuki–Miyaura coupling of this compound derivatives be mitigated?

Key strategies include:

- Catalyst Optimization : Use Pd(PPh) or XPhos-Pd-G3 for enhanced selectivity.

- Temperature Control : Maintain reactions at 80–100°C to suppress proto-dehalogenation.

- Protecting Groups : Boc-protection of amines prevents undesired coordination with palladium .

Q. What analytical approaches resolve contradictions in reported yields for nicotinamide intermediates?

Discrepancies in yields (e.g., 50% vs. higher values) may arise from:

- Reagent Purity : Trace moisture in DCM or oxalyl chloride reduces acyl chloride stability.

- Workup Methods : Rapid quenching with NHOH minimizes hydrolysis.

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. How does fluorination at the 5-position influence the reactivity of nicotinic acid derivatives in heterocyclic synthesis?

Fluorine’s electron-withdrawing effect activates the 3- and 4-positions for nucleophilic substitution while deactivating the 2-position. This regioselectivity facilitates cyclization and cross-coupling reactions. Computational studies (DFT) can predict activation barriers for targeted functionalization .

Q. What methodologies enable scalable synthesis of pyrido[2,3-d]pyrimidine derivatives from this compound?

Scalability improvements include:

Properties

IUPAC Name |

2,6-dichloro-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDGKGCHRNNCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369962 | |

| Record name | 2,6-Dichloro-5-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82671-06-5 | |

| Record name | 2,6-Dichloro-5-fluoronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82671-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-5-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-5-fluoronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.